molecular formula C11H24O2Si B8115678 cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol

cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol

Cat. No.: B8115678
M. Wt: 216.39 g/mol
InChI Key: NLXIOZRBFNUITF-ZJUUUORDSA-N
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Description

cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol: is a chemical compound with the molecular formula C11H24O2Si. It is a derivative of cyclopentanol, where the hydroxyl group is protected by a tert-butyl(dimethyl)silyl group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol typically involves the protection of cyclopentanol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Cyclopentanol+Tert-butyl(dimethyl)silyl chlorideThis compound\text{Cyclopentanol} + \text{Tert-butyl(dimethyl)silyl chloride} \rightarrow \text{this compound} Cyclopentanol+Tert-butyl(dimethyl)silyl chloride→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl(dimethyl)silyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl groups, allowing for multi-step synthesis without interference from reactive hydroxyl groups.

Biology and Medicine: In biological research, this compound is used in the synthesis of complex molecules, including natural products and pharmaceuticals. Its stability and ease of removal make it ideal for protecting sensitive hydroxyl groups during synthesis.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and polymers .

Mechanism of Action

The mechanism of action of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

    tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of alcohols and phenols.

    Trimethylsilyl chloride (TMS-Cl): Another silylating agent used for protecting hydroxyl groups.

    Triisopropylsilyl chloride (TIPS-Cl): Provides steric protection and is used for protecting alcohols in complex molecules.

Uniqueness: cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are crucial .

Properties

IUPAC Name

(1R,3S)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXIOZRBFNUITF-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,3-cyclopentanediol (5 g, 49 mmol) and imidazole (5 g, 74 mmol) in DMF (20 mL) added tert-butyldimethylsilyl chloride (5.9 g, 39 mmol). The reaction stirred for 3 h at room temperature and was then poured into water and extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography (10% diethyl ether:hexanes) to afford 3.5 g (33%) of the title compound. 1H NMR (300 MHz, CDCl3) δ 4.3-4.5 (m, 2H), 1.9-2.15 (m, 2H), 1.65-1.8 (m, 2H), 1.4-1.6 (m, 2H), 1.32-1.41 (m, 1H), 0.86 (s, 9H), 0.05 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Synthesis routes and methods II

Procedure details

Sodium Hydride (3.77 g, 0.094 mol, 60% in mineral oil) was added to a solution of 1,3-cyclopentanediol (9.62 g, 0.094 mol) in 100 mL of THF. A slight generation of gas was observed. After stirring at room temperature for 1 h, tert-butyldimethylsilyl chloride (14.2 g, 0.094 mol) was added and the mixture was stirred at room temperature over night. The reaction mixture was diluted with 500 mL of ethylacetate and washed with 125 mL of 10% K2CO3, brine, and dried over Na2SO4. The solution was concentrated and dried in vacuo to give 20.3 g of crude product as a colorless oil. Further purification over SiO2 using a gradient elution 5% EtOAc/hexanes to 10% EtOAc/hexanes provided the desired compound as a colorless oil (7.1 g, 35% yield).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
35%

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